2-Fluoro-5-methylthieno[3,2-b]pyridine
Description
Properties
Molecular Formula |
C8H6FNS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-fluoro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6FNS/c1-5-2-3-7-6(10-5)4-8(9)11-7/h2-4H,1H3 |
InChI Key |
ONSOQFZCAPRAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Fluorine vs. Chlorine: The 2-fluoro substituent in the target compound introduces stronger electron-withdrawing effects compared to chlorine in 5-chloro-3-methylthieno[3,2-b]pyridine. This enhances electrophilicity and may improve binding to electron-rich biological targets, such as ATP-binding pockets in kinases .
- Methyl Group Position: The 5-methyl group in the target compound versus the 3-methyl group in 5-chloro-3-methylthieno[3,2-b]pyridine alters steric hindrance. This positional difference could influence molecular docking and selectivity in drug-receptor interactions .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-5-methylthieno[3,2-b]pyridine, considering regioselectivity challenges in thienopyridine systems?
- Methodological Answer : Regioselectivity in thieno[3,2-b]pyridine synthesis can be addressed using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce fluorine and methyl groups at specific positions . Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with / NMR ensures fidelity .
Q. How should researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and -NMR to verify fluorine substitution . X-ray crystallography (as demonstrated for related fluorinated pyridines) resolves stereochemical ambiguities . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance) .
Q. What in vitro assays are suitable for initial cytotoxicity screening of this compound?
- Methodological Answer : Employ the MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with multidrug-resistant variants (e.g., P-gp overexpressing cells) to evaluate selective toxicity . Include positive controls (e.g., doxorubicin) and calculate IC values using nonlinear regression. Confirm results with flow cytometry for apoptosis/necrosis differentiation .
Advanced Research Questions
Q. How do substituent position and electronic effects influence the biological activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing fluorine with chloro or methoxy groups). Compare log values (lipophilicity) and Hammett constants (σ) to correlate electronic effects with cytotoxicity . For example, electron-withdrawing groups at the 2-position enhance kinase inhibition, while bulky substituents at the 5-position reduce membrane permeability .
Q. How can researchers resolve contradictory cytotoxicity data between this compound and its analogs in different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific efflux pumps (e.g., ABC transporters) or metabolic differences. Conduct ATPase assays to assess P-gp interaction and use CRISPR-edited cell lines to validate target engagement . Cross-reference cytotoxicity with transcriptomic data (e.g., RNA-seq) to identify resistance markers .
Q. What computational methods predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) for binding affinity () and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others show negligible activity?
- Key Factors :
- Experimental Design : Variations in cell culture conditions (e.g., serum concentration, hypoxia) alter drug uptake .
- Compound Stability : Degradation in DMSO stock solutions (test via LC-MS at t = 0, 24, 48 hrs) .
- Batch Variability : Confirm synthesis reproducibility with -NMR and HRMS for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
